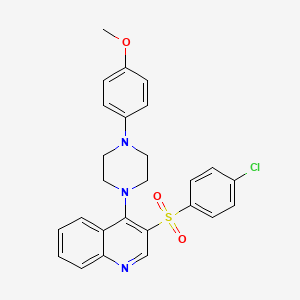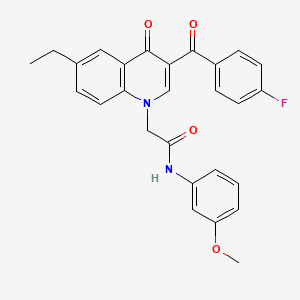
2-Methoxyethyl 2-methyl-5-((4-methylbenzoyl)oxy)benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-Methoxyethyl 2-methyl-5-((4-methylbenzoyl)oxy)benzofuran-3-carboxylate” is a type of organic compound. It contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings. This compound also contains a carboxylate ester group and a methoxyethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzofuran ring, a carboxylate ester group, and a methoxyethyl group. The benzofuran ring is aromatic and planar, which could contribute to the compound’s stability and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would all play a role .Aplicaciones Científicas De Investigación
Potential Antitumor and Antimicrobial Applications
Research has identified compounds related to 2-Methoxyethyl 2-methyl-5-((4-methylbenzoyl)oxy)benzofuran-3-carboxylate with promising biological activities. For example, compounds isolated from the mangrove endophytic fungus Nigrospora sp., such as methyl 3-chloro-6-hydroxy-2-(4-hydroxy-2-methoxy-6-methylphenoxy)-4-methoxybenzoate, have shown moderate antitumor and antimicrobial activities (X. Xia et al., 2011).
Synthesis and Anti-inflammatory Properties
Another aspect of scientific research involves the synthesis of novel compounds with potential anti-inflammatory and analgesic properties. A study detailed the creation of various heterocyclic compounds derived from similar chemical structures, showing significant inhibition of cyclooxygenase enzymes and displaying analgesic and anti-inflammatory activities (A. Abu‐Hashem et al., 2020).
Anticholinesterase Activity for Neurodegenerative Disorders
Compounds based on benzofuran scaffolds have also been evaluated for their anticholinesterase action, which is critical in treating neurodegenerative disorders like Alzheimer's disease. Research on novel carbamates derived from similar chemical backbones showed potent inhibition of acetylcholinesterase, suggesting potential therapeutic applications in neurodegeneration (Weiming Luo et al., 2005).
Antitumor Agents Inhibiting Tubulin Polymerization
Further studies have explored the potential of dihydrobenzofuran lignans and related compounds as antitumor agents that inhibit tubulin polymerization. These compounds have been tested across various human tumor cell lines, with some showing promising activity, particularly against leukemia and breast cancer cell lines (L. Pieters et al., 1999).
Synthesis of Herbicide Precursors
The chemical versatility of benzofuran derivatives extends to the synthesis of herbicide precursors. Intramolecular Stork-Danheiser kinetic alkylation reactions have been employed to create bicyclic compounds from methyl 1-(haloalkyl)-3-methoxy-5-oxocyclohex-3-ene-1-carboxylate derivatives, demonstrating the compound's utility in agricultural chemistry (A. Liepa et al., 1992).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-methoxyethyl 2-methyl-5-(4-methylbenzoyl)oxy-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-13-4-6-15(7-5-13)20(22)27-16-8-9-18-17(12-16)19(14(2)26-18)21(23)25-11-10-24-3/h4-9,12H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBFWLNYDFDCIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)OC(=C3C(=O)OCCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyethyl 2-methyl-5-((4-methylbenzoyl)oxy)benzofuran-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethan-1-one](/img/structure/B2684930.png)
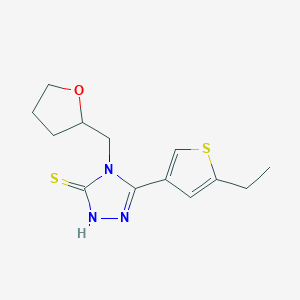
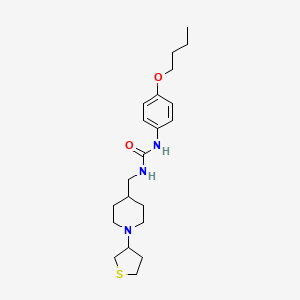
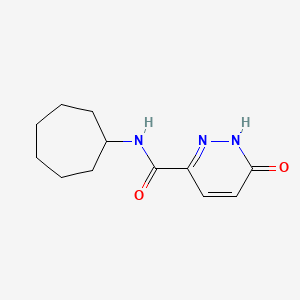
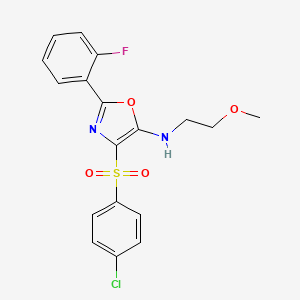
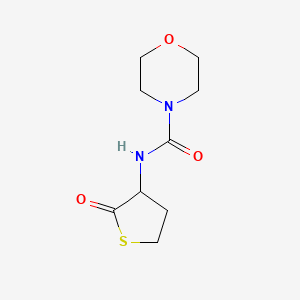
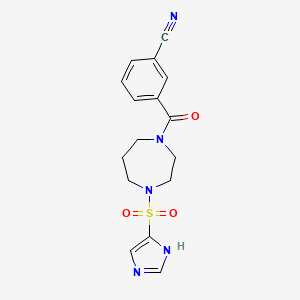
![3,7,9-trimethyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2684942.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2684945.png)
![N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2684947.png)

